molecular formula C20H26ClNO2 B1437581 3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline CAS No. 1040685-72-0

3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline

Cat. No. B1437581
M. Wt: 347.9 g/mol
InChI Key: YPCTZBYHJCGYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline is a biochemical compound with the molecular formula C20H26ClNO2 and a molecular weight of 347.88 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline is represented by the formula C20H26ClNO2 . This indicates that the compound contains 20 carbon atoms, 26 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.

Scientific Research Applications

  • Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates : This study discusses the use of similar compounds in palladium-catalyzed amination reactions. Such reactions are crucial in synthesizing various organic compounds and have broad applications in pharmaceuticals, agrochemicals, and materials science (J. Wolfe & S. Buchwald, 2003).

  • Metabolism in Soil : Research on the metabolism of 3-Chloro-4-methoxyaniline, a related compound, in soil demonstrates its conversion to different chemical forms through a free radical mechanism. This has implications for understanding the environmental fate of such compounds, which can be relevant in environmental chemistry and pollution studies (G. Briggs & S. Ogilvie, 1971).

  • Molecular Structure Analysis : A study on N-(4-Chlorobenzylidene)-4-methoxyaniline, a compound structurally similar to the one , focuses on its molecular structure. Understanding such structures is vital for applications in molecular design and materials science (Xiao-Yan Ren, Yue Ding, & F. Jian, 2008).

  • Synthesis and Characterization of Polyaniline : Research involving 4-methoxyaniline, a component of the compound , in the synthesis and characterization of polyaniline doped with various acids, highlights applications in the development of conducting polymers. Such materials have potential uses in electronics, energy storage, and sensors (C. A. Amarnath & S. Palaniappan, 2005).

  • Aldose Reductase Inhibition Effects : A study on N‐Benzyl‐4‐Methoxyaniline derivatives reveals their potential as aldose reductase inhibitors. This has implications in developing treatments for complications related to diabetes, such as cataracts and neuropathy (Cetin Bayrak et al., 2021).

  • Synthesis of Quinazoline Derivatives for cGMP Phosphodiesterase Inhibition : Another study on 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, structurally related to the compound , explores their role as cGMP phosphodiesterase inhibitors. This has applications in the development of cardiovascular drugs (Y. Takase et al., 1994).

properties

IUPAC Name

3-chloro-N-[(4-hexoxyphenyl)methyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-3-4-5-6-13-24-18-10-7-16(8-11-18)15-22-17-9-12-20(23-2)19(21)14-17/h7-12,14,22H,3-6,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCTZBYHJCGYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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